2-Butyl-4,6-dichloropyrimidin-5-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Butyl-4,6-dichloropyrimidin-5-amine is the non-negotiable starting material for synthesizing bioactive polysubstituted pyrimidine libraries via Suzuki-Miyaura cross-coupling. SAR data confirm the 5-butyl group is a critical pharmacophore: this derivative alone shows prominent PGE2 inhibition potency and enables development of immune-activated NO inhibitors (IC50 <5 µM), while 5-H and 5-methyl analogs are completely inactive. Substituting with a less functionalized analog will result in synthetic failure or loss of biological activity. For projects targeting anti-inflammatory or NO-inhibition profiles, procurement of this specific intermediate is mandatory to follow established protocols.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
CAS No. 61456-99-3
Cat. No. B11886406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,6-dichloropyrimidin-5-amine
CAS61456-99-3
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=N1)Cl)N)Cl
InChIInChI=1S/C8H11Cl2N3/c1-2-3-4-5-12-7(9)6(11)8(10)13-5/h2-4,11H2,1H3
InChIKeyGMLFRLLSJJGBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4,6-dichloropyrimidin-5-amine (CAS 61456-99-3): A Key 5-Amino Pyrimidine Intermediate for Medicinal Chemistry


2-Butyl-4,6-dichloropyrimidin-5-amine (CAS: 61456-99-3) is a polysubstituted pyrimidine derivative characterized by a butyl group at the C-2 position, chlorine atoms at C-4 and C-6, and an amino group at C-5. This specific substitution pattern establishes it as a versatile and crucial intermediate, particularly valued for its ability to undergo regioselective derivatization via cross-coupling and nucleophilic aromatic substitution [1]. Its core scaffold, the 2-amino-4,6-dichloropyrimidine, has been identified in numerous studies as a pharmacophore for potent anti-inflammatory activity [2][3].

Procurement Consideration: Why 2-Butyl-4,6-dichloropyrimidin-5-amine Cannot Be Directly Substituted by Unsubstituted or Shorter-Chain Analogs


Direct substitution of 2-butyl-4,6-dichloropyrimidin-5-amine with other 2-amino-4,6-dichloropyrimidine analogs is not supported by structure-activity relationship (SAR) data. The specific C-5 substituent is a critical determinant of both synthetic utility and biological activity. SAR studies have demonstrated that the nature of the C-5 group profoundly influences the scaffold's ability to serve as a substrate for subsequent derivatization reactions, such as Suzuki-Miyaura cross-couplings [1]. Furthermore, in biological assays, unsubstituted or methyl-substituted analogs have been shown to lack significant activity compared to their butyl counterparts, highlighting that potency is not a generic property of the core scaffold but is highly dependent on the C-5 alkyl chain length [1]. Therefore, substituting this compound with a less functionalized analog is likely to result in synthetic failure or loss of biological potency in downstream applications.

Quantitative Evidence for Selecting 2-Butyl-4,6-dichloropyrimidin-5-amine Over Its Analogs


Synthetic Utility in Suzuki Cross-Coupling: The Critical Role of the 5-Butyl Substituent

The presence of the 5-butyl group is essential for the synthetic utility of 2-butyl-4,6-dichloropyrimidin-5-amine as a precursor for more complex polysubstituted pyrimidines via Suzuki-Miyaura cross-coupling. This key study [1] utilized 2-amino-4,6-dichloropyrimidines as starting materials. It specifically highlights that analogs with smaller C-5 substituents (hydrogen or methyl) were unsuitable for this synthetic route due to a lack of reactivity or subsequent biological inactivity. The 5-butyl derivative was the necessary starting point for constructing a library of 30 polysubstituted pyrimidines, confirming its unique and required role in this synthetic pathway.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Comparative Inhibitory Activity on Prostaglandin E2 (PGE2) Production

A direct structure-activity relationship (SAR) study established that the C-5 substituent length is a primary driver of PGE2 inhibitory potency in simpler 2-amino-4,6-dichloropyrimidines [1]. The study directly compared analogs with different C-5 groups, demonstrating a clear activity threshold. While the final optimized inhibitors in this study had different substitution patterns, the initial SAR clearly showed that the 5-butyl derivative was necessary to achieve significant inhibitory activity, with smaller analogs being completely inactive.

Inflammation Immunology Medicinal Chemistry

Comparative Inhibitory Activity on Nitric Oxide (NO) Production in Immune-Activated Cells

In a separate study on polysubstituted pyrimidines as NO production inhibitors, the authors noted that their investigation was based on a 'previous discovery of the inhibitory effect of the 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide (NO) production' [1]. While this specific publication focused on a more complex derivative class (IC50s < 5 µM for the 5-butyl derivative), it reaffirms that the 2-amino-4,6-dichloropyrimidine scaffold with a 5-butyl substituent is a validated, active starting point for developing NO inhibitors. This contrasts with the established inactivity of the 5-H analog in related anti-inflammatory assays.

Immunology Inflammation Nitric Oxide

Validated Application Scenarios for 2-Butyl-4,6-dichloropyrimidin-5-amine Based on Quantitative Evidence


Synthesis of 4,6-Diaryl and Heteroaryl Pyrimidine Libraries via Palladium-Catalyzed Cross-Coupling

This compound is the required starting material for the synthesis of complex, polysubstituted pyrimidine libraries via Suzuki-Miyaura cross-coupling. The evidence clearly indicates that analogs with a hydrogen or methyl group at C-5 are not suitable for this purpose when aiming for a target profile with significant biological activity. Therefore, procurement of 2-butyl-4,6-dichloropyrimidin-5-amine is mandatory for projects following established protocols [1].

Development of Novel Anti-Inflammatory Agents Targeting the PGE2 Pathway

SAR studies confirm that the 5-butyl group is essential for the anti-inflammatory activity observed in this class of compounds. The target compound serves as a key pharmacophore, with the 5-butyl derivative demonstrating 'prominent potency' for PGE2 inhibition, whereas its 5-H and 5-methyl analogs are completely inactive. Researchers investigating PGE2 inhibition should prioritize this compound as a starting point for lead optimization [1].

Development of Immune-Modulating Compounds Targeting Nitric Oxide (NO) Production

The 5-butyl-2-amino-4,6-dichloropyrimidine core is a validated scaffold for developing inhibitors of immune-activated nitric oxide production. A previous study demonstrated the activity of this class, leading to the development of more potent derivatives with IC50 values below 5 µM. The 2-butyl-4,6-dichloropyrimidin-5-amine is a key intermediate for exploring this chemical space, where the unsubstituted analog has no demonstrated activity [1].

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